molecular formula C21H24N2O3 B2848111 2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide CAS No. 852137-68-9

2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide

Cat. No.: B2848111
CAS No.: 852137-68-9
M. Wt: 352.434
InChI Key: WTTFRCKEOIXCCK-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with both aromatic and heterocyclic components, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indole derivative: Starting from a suitable indole precursor, functional groups are introduced through electrophilic substitution reactions.

    Attachment of the acetamide group: This step involves the reaction of the indole derivative with an acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

    Introduction of the dimethoxyphenyl group: The final step may involve coupling the dimethoxyphenyl moiety to the acetamide intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)acetamide: Lacks the indole moiety, potentially altering its biological activity.

    N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide: Lacks the dimethoxyphenyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

The unique combination of the dimethoxyphenyl and indole moieties in 2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-9-17-10-16(5-7-18(17)23(14)2)13-22-21(24)12-15-6-8-19(25-3)20(11-15)26-4/h5-11H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTFRCKEOIXCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325924
Record name 2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852137-68-9
Record name 2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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